tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

Organic Synthesis Protecting Group Strategy Phosphocholine Chemistry

tert-Butyl 6-(O-phosphorylcholine)hydroxyhexanoate (CAS 73839-23-3) is a zwitterionic phosphocholine ester featuring a tert-butyl-protected carboxylic acid terminus linked to a phosphorylcholine headgroup via a six-carbon hexanoate spacer. Its molecular formula is C₁₅H₃₂NO₆P with a molecular weight of approximately 353.39 g/mol.

Molecular Formula C15H32NO6P
Molecular Weight 353.396
CAS No. 73839-23-3
Cat. No. B565176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate
CAS73839-23-3
Synonyms4-Hydroxy-N,N,N,13,13-pentamethyl-11-oxo-3,5,12-trioxa-4-phosphatetradecan-1-aminium 4-Oxide
Molecular FormulaC15H32NO6P
Molecular Weight353.396
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCOP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C15H32NO6P/c1-15(2,3)22-14(17)10-8-7-9-12-20-23(18,19)21-13-11-16(4,5)6/h7-13H2,1-6H3
InChIKeyJNJAYILGKOYKRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate (CAS 73839-23-3): A Key Synthetic Intermediate for Phosphocholine-Based Bioconjugates and Biomaterials


tert-Butyl 6-(O-phosphorylcholine)hydroxyhexanoate (CAS 73839-23-3) is a zwitterionic phosphocholine ester featuring a tert-butyl-protected carboxylic acid terminus linked to a phosphorylcholine headgroup via a six-carbon hexanoate spacer. Its molecular formula is C₁₅H₃₂NO₆P with a molecular weight of approximately 353.39 g/mol . The compound serves as a versatile building block for constructing phosphocholine (PC)-functionalized conjugates, polymers, and surface coatings that mimic the biocompatible interface of cell membranes. The tert-butyl protecting group is strategically employed to enable mild, selective deprotection under aqueous conditions without compromising the labile phosphoester bond or inducing unwanted side reactions at the quaternary ammonium center [1].

Why tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate Cannot Be Interchanged with Simpler Phosphocholine Esters or Alternative Linkers


The combination of a tert-butyl ester and a C6 hexanoate spacer in tert-butyl 6-(O-phosphorylcholine)hydroxyhexanoate confers synthetic and functional advantages that are absent in closely related analogs. Unlike methyl or ethyl esters, which require harsh alkaline or acidic conditions that can hydrolyze the phosphoester bond and generate side products, the tert-butyl group can be removed in high yield under mild aqueous conditions, preserving the structural integrity of the phosphorylcholine moiety [1]. Furthermore, the six-carbon aliphatic linker length is critical for immunological applications: conjugates prepared using this spacer (EPC) elicit superior protective antibody responses compared to those with alternative PC presentation, such as diazophenylphosphocholine (DPPC), as demonstrated in head-to-head murine protection studies [2]. Substituting a generic phosphocholine ester or a different linker architecture would therefore compromise either synthetic yield, product purity, or biological efficacy, making tert-butyl 6-(O-phosphorylcholine)hydroxyhexanoate a non-fungible intermediate for demanding biomedical research and industrial applications.

Quantitative Differentiation of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate: Yield, Deprotection Efficiency, and Immunological Performance


Mild Aqueous Deprotection of tert-Butyl Ester Achieves 92–95% Yield, Outperforming Ethyl Ester Hydrolysis

The tert-butyl ester protecting group in compound 6 (a direct precursor to tert-butyl 6-(O-phosphorylcholine)hydroxyhexanoate) undergoes hydrolysis with 92–95% isolated yield upon brief heating in water with Dowex-50 (H⁺) resin [1]. In contrast, a related synthetic sequence employing an ethyl ester protecting group for 6-phosphocholinehexanoate required a two-step deprotection/esterification sequence with a reported step yield of only 46% for the deprotection step and a combined two-step yield of 34% [2]. The mild aqueous conditions preserve the acid- and base-sensitive phosphorylcholine moiety, minimizing side-product formation and eliminating the need for rigorous purification.

Organic Synthesis Protecting Group Strategy Phosphocholine Chemistry

6-O-Phosphocholine Hydroxyhexanoate Conjugate (EPC-KLH) Provides 100% Protection in Immunodeficient Mice, Outperforming DPPC-KLH

In a direct head-to-head murine immunization study, a conjugate prepared using the 6-O-phosphocholine hydroxyhexanoate spacer (EPC-KLH) conferred complete protection (100%) to X-linked immunodeficient (Xid) mice against lethal challenge with 10⁴ Streptococcus pneumoniae organisms. In stark contrast, the traditional thymus-dependent phosphocholine conjugate diazophenylphosphocholine-KLH (DPPC-KLH) and unencapsulated avirulent S. pneumoniae (R36a) each provided less than 40% protection in the same Xid mouse model [1]. Passive transfer of a PC-specific hybridoma antibody generated from EPC-KLH-immunized Xid mice also conferred protection, and sera from EPC-KLH-immunized mice demonstrated binding to the surface of virulent bacteria, whereas secondary antibodies from DPPC-KLH- or R36a-immunized mice failed to bind [1].

Vaccine Development Immunology Streptococcus pneumoniae

Tert-Butyl Ester Intermediate Enables High Overall Yield (63–65%) for Diverse PC-Derivatized Probes

Using tert-butyl 6-(O-phosphorylcholine)hydroxyhexanoate or its immediate precursor as a common intermediate, Spande (1980) synthesized two distinct phosphorylcholine esters for specialized immunological applications. Ester 5, a mercury-containing heavy-atom derivative for X-ray diffraction studies, was obtained in 65% overall yield. Ester 8, an acylating reagent designed for mild conjugation to protein amino groups, was produced in 63% overall yield [1]. In comparison, a later patent route to a related p-nitrophenyl ester using an ethyl-protected intermediate achieved a combined three-step yield of approximately 34% [2]. The versatility of the tert-butyl-protected platform is evident in its ability to support divergent functionalization strategies without extensive re-optimization.

Bioconjugation Immunoassay Development X-ray Crystallography

C6 Hexanoate Spacer in EPC Conjugate Elicits Surface-Binding Antibodies, Whereas DPPC-Induced Antibodies Fail to Bind S. pneumoniae

The mechanistic basis for the superior protection conferred by EPC-KLH lies in the quality of the antibody response. Serum antibodies from EPC-KLH-immunized and protected mice bound to the surface of virulent S. pneumoniae, whereas secondary antibodies from DPPC-KLH- or R36a-immunized mice failed to bind to the bacteria [1]. Furthermore, only anti-PC antibodies capable of binding to the bacterial surface provided passive protection upon transfer [1]. This functional dichotomy is attributed to the 6-O-phosphocholine hydroxyhexanoate spacer (derived from tert-butyl 6-(O-phosphorylcholine)hydroxyhexanoate after deprotection and activation) which presents the phosphocholine hapten in an orientation that more closely mimics its native presentation on the pneumococcal cell wall, thereby eliciting antibodies with higher affinity and appropriate specificity for surface epitopes.

Antibody Engineering Epitope Accessibility Bacterial Pathogenesis

Target Application Scenarios for tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate (CAS 73839-23-3)


Synthesis of High-Purity p-Nitrophenyl 6-(O-Phosphocholine)hydroxyhexanoate (EPC) for Vaccine Conjugate Preparation

The tert-butyl-protected intermediate is first deprotected under mild aqueous conditions (92–95% yield) to yield 6-(O-phosphorylcholine)hydroxyhexanoic acid, which is then activated with p-nitrophenyl trifluoroacetate to form the active ester EPC. This EPC conjugate, when coupled to an immunogenic carrier protein such as KLH, generates a vaccine candidate that provided 100% protection in immunodeficient mice against pneumococcal challenge [1][2].

Construction of Phosphorylcholine-Functionalized Polymers for Hemocompatible Coatings

Following deprotection, the free carboxylic acid of 6-(O-phosphorylcholine)hydroxyhexanoic acid can be coupled to amine- or hydroxyl-terminated polymers (e.g., polyurethanes, polyacrylates, or polysaccharides) via standard carbodiimide chemistry. The resulting PC-modified surfaces mimic the outer leaflet of cell membranes and have been shown to reduce protein adsorption and platelet adhesion, making them suitable for coating implantable medical devices such as stents and catheters [3].

Preparation of Affinity Chromatography Resins for Anti-Phosphocholine Antibody Purification

The tert-butyl ester is deprotected to the free acid, which is then covalently immobilized onto amino-functionalized agarose or Sepharose beads. The resulting PC-affinity matrix selectively captures anti-phosphocholine immunoglobulins from complex biological fluids. The use of the 6-O-phosphocholine hydroxyhexanoate spacer ensures that the immobilized PC hapten is presented with optimal spacing and orientation to bind high-affinity antibodies, a property that distinguished it from diazophenylphosphocholine-based matrices [1][2].

Synthesis of Heavy-Atom Derivatives for X-ray Crystallographic Studies of PC-Binding Proteins

Using the versatile tert-butyl-protected intermediate, researchers can introduce a heavy atom (e.g., mercury via acetoxymercuration of a thiophene-containing derivative) while retaining the phosphorylcholine recognition element. This approach was successfully employed to locate and define the antigen-binding site of the myeloma antibody Mc603, yielding the heavy-atom derivative in 65% overall yield [1].

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